molecular formula C12H18N2O2 B12948619 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B12948619
M. Wt: 222.28 g/mol
InChI Key: XSABPTXSXYAZHO-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound featuring a dihydropyridine core substituted with a diethylaminoethyl group at position 1 and an aldehyde group at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the aldehyde and tertiary amine functionalities.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C12H18N2O2/c1-3-13(4-2)8-9-14-7-5-6-11(10-15)12(14)16/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

XSABPTXSXYAZHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=CC=C(C1=O)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylamine with an appropriate aldehyde to form the diethylaminoethyl group. This intermediate is then reacted with a pyridine derivative under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can interact with specific sites on proteins, altering their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:

Table 1: Comparative Structural Analysis
Compound Name Molecular Formula Key Substituents Core Structure Notable Features
Target Compound C₁₂H₁₉N₂O₂ 1-(Diethylamino)ethyl, 3-carbaldehyde 2-Oxo-1,2-dihydropyridine High basicity, aldehyde reactivity
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde C₇H₅F₂NO₂ 1-Difluoromethyl, 3-carbaldehyde 2-Oxo-1,2-dihydropyridine Electronegative F atoms, lower basicity
2-Oxo-1,2-dihydropyridine-3-carbaldehyde C₆H₅NO₂ Unsubstituted at position 1, 3-carbaldehyde 2-Oxo-1,2-dihydropyridine Simpler structure, reduced steric hindrance
7-Chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2- C₂₁H₂₄ClFN₂O Diethylaminoethyl, fluorophenyl, Cl Benzodiazepine Complex heterocycle, potential CNS activity
V-series nerve agents (e.g., VE, VG) Varies Diethylaminoethyl-phosphonothiolate Organophosphate High toxicity, enzymatic inhibition

Physicochemical and Reactivity Comparisons

  • Basicity and Solubility: The target compound’s diethylaminoethyl group confers higher basicity compared to the difluoromethyl analog (pKa ~9–10 vs. ~6–7) , enhancing solubility in acidic aqueous media. In contrast, the unsubstituted 2-oxo-1,2-dihydropyridine-3-carbaldehyde lacks this basicity, limiting its solubility in polar solvents .
  • Reactivity :
    The aldehyde group in the target compound and its analogs enables nucleophilic additions (e.g., Schiff base formation). However, electron-withdrawing difluoromethyl substituents in the analog from reduce aldehyde electrophilicity, slowing such reactions.
  • Toxicity: While the diethylaminoethyl group is present in both the target compound and V-series nerve agents (e.g., VE, VG) , the latter’s organophosphate core enables acetylcholinesterase inhibition, leading to extreme toxicity. The target compound’s dihydropyridine core lacks this mechanism, suggesting lower acute toxicity.

Biological Activity

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a dihydropyridine core and a carbaldehyde functional group, suggests various pharmacological applications, particularly in the treatment of neurological disorders and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2. This compound features a diethylamino group that enhances its lipophilicity, potentially influencing its interaction with biological membranes and macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.
  • Neurological Effects : Its interaction with neurotransmitter systems could imply potential use in treating neurological disorders.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to drug metabolism and cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. Studies have shown that it can modulate enzyme activities, particularly those involved in drug metabolism and cellular signaling pathways.

Anticancer Activity

A study assessed the compound's effect on prostate cancer cell lines (PC-3, LNCaP, DU145). The results indicated that this compound exhibited dose-dependent cytotoxicity across these cell lines. The IC50 values were found to be in the micromolar range, suggesting significant anticancer potential.

Cell LineIC50 (µM)
PC-315
LNCaP10
DU14512

Neurological Activity

In another study focusing on neuroprotection, the compound demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis. This was measured using MTT assays and flow cytometry, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Interaction with Biological Targets

The compound's interactions with specific proteins have been explored using techniques such as molecular docking and enzyme inhibition assays. It has been shown to inhibit aldehyde dehydrogenase (ALDH) enzymes, which are crucial in drug metabolism and cancer cell proliferation.

Inhibition Data

Enzyme TargetIC50 (µM)
ALDH1A15.67
ALDH3A14.29

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